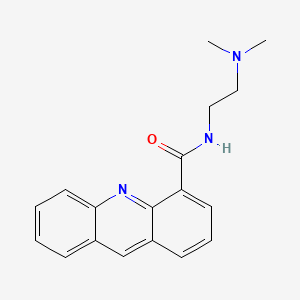
Derivados de Acridina
Descripción general
Descripción
Acridina Carboxamida es un agente quimioterapéutico que pertenece a la familia de medicamentos conocidos como inhibidores de la topoisomerasa. Se caracteriza por su estructura cíclica plana única, que le permite intercalarse en el ADN, inhibiendo así la función de las enzimas topoisomerasa. Este compuesto ha sido estudiado por su potencial en el tratamiento de varios tipos de cáncer, aunque su eficacia clínica ha sido limitada .
Aplicaciones Científicas De Investigación
Acridina Carboxamida tiene un amplio espectro de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la intercalación del ADN y la inhibición enzimática.
Biología: Investigado por sus propiedades antimicrobianas y antivirales.
Industria: Utilizado en el desarrollo de colorantes fluorescentes y materiales para visualizar biomoléculas.
Mecanismo De Acción
El mecanismo de acción de Acridina Carboxamida involucra su capacidad de intercalarse en el ADN. Esta intercalación interrumpe la función normal de las enzimas topoisomerasa, que son esenciales para la replicación y transcripción del ADN. Al inhibir estas enzimas, Acridina Carboxamida previene la proliferación de células cancerosas .
Análisis Bioquímico
Biochemical Properties
Daca plays a crucial role in biochemical reactions, primarily through its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . Daca interacts with enzymes such as topoisomerase I and II, which are essential for DNA replication and repair. By inhibiting these enzymes, Daca induces DNA damage and apoptosis in cancer cells .
Cellular Effects
Daca has profound effects on various types of cells and cellular processes. In cancer cells, Daca induces cytotoxicity by causing DNA double-strand breaks and inhibiting cell division . This compound also affects cell signaling pathways, leading to the activation of apoptotic pathways and the suppression of cell proliferation . Additionally, Daca influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of Daca involves its binding interactions with DNA and topoisomerase enzymes. Daca intercalates into the DNA helix, causing structural distortions that inhibit the activity of topoisomerase I and II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . Furthermore, Daca can induce changes in gene expression by modulating the activity of transcription factors and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daca can vary over time. Studies have shown that Daca is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of Daca on cellular function include sustained DNA damage, inhibition of cell proliferation, and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the potential of Daca as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Daca vary with different dosages in animal models. At low doses, Daca exhibits potent anticancer activity with minimal toxicity . At higher doses, Daca can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and neurotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage regimen to achieve maximum therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Daca is metabolized in the liver through various pathways, including N-oxidation and acridone formation . The major metabolites of Daca include Daca-N-oxide and Daca-9(10H)-acridone, which are excreted in the urine . These metabolic pathways play a crucial role in the detoxification and elimination of Daca from the body . Additionally, the metabolism of Daca can influence its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Daca is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the cell nucleus, where it exerts its cytotoxic effects by intercalating into DNA . Daca is also distributed to other cellular compartments, including the cytoplasm and acidic vesicles of the membrane trafficking system . The intracellular distribution of Daca is influenced by factors such as pH and the presence of transport proteins .
Subcellular Localization
The subcellular localization of Daca is primarily in the cell nucleus, where it interacts with DNA and topoisomerase enzymes . This localization is facilitated by the planar structure of Daca, which allows it to intercalate into the DNA helix . Additionally, Daca can be found in other subcellular compartments, such as the cytoplasm and endosomal vesicles . The subcellular localization of Daca is critical for its activity and function, as it determines the sites of DNA damage and enzyme inhibition .
Métodos De Preparación
La síntesis de Acridina Carboxamida normalmente implica la reacción de condensación de Ullmann. En el primer paso, se preparan ácidos 2-arilamino benzoicos haciendo reaccionar ácido 2-bromobenzoico con diferentes anilinas. Los compuestos resultantes se ciclan luego utilizando ácido polifosfórico (PPA) para producir derivados de acridona . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala.
Análisis De Reacciones Químicas
Acridina Carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio.
Reducción: Se pueden usar agentes reductores comunes como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los átomos de halógeno en el anillo de acridina son reemplazados por nucleófilos.
Intercalación: La estructura plana de Acridina Carboxamida le permite intercalarse en el ADN, interrumpiendo la función de enzimas como la topoisomerasa.
Comparación Con Compuestos Similares
Acridina Carboxamida es única debido a su estructura específica y mecanismo de acción. Compuestos similares incluyen:
Amsacrina: Otro inhibidor de la topoisomerasa con una estructura plana similar.
Triazoloacridona: Conocida por sus propiedades anticancerígenas y capacidad de intercalación del ADN.
Quinacrina: Utilizado como un antimalárico y tiene propiedades de intercalación del ADN similares
Estos compuestos comparten la capacidad de intercalarse en el ADN e inhibir las enzimas topoisomerasa, pero Acridina Carboxamida se distingue por su estructura química específica y las vías particulares que afecta.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNERSKEKDZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237739 | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-25-6 | |
| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Carboxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRIDINE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)
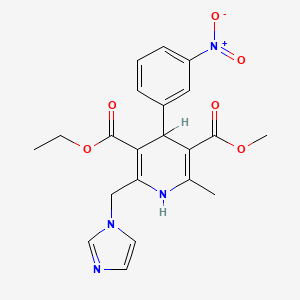

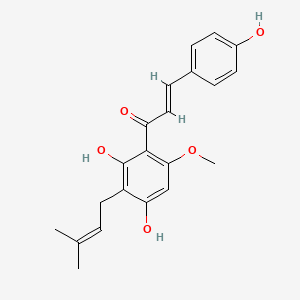


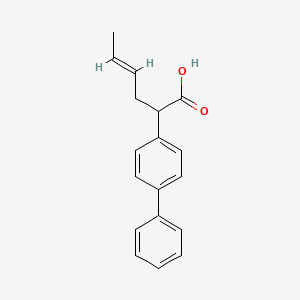
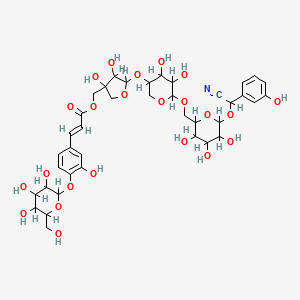
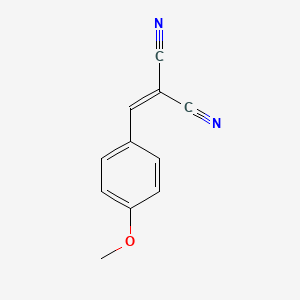

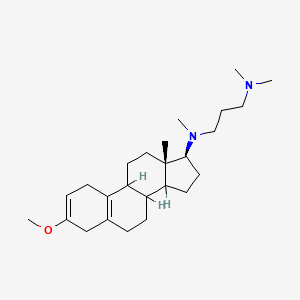
![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)
![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)
![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)
